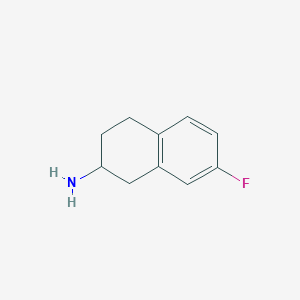

7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine

Vue d'ensemble

Description

7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C10H12FN It is a derivative of tetrahydronaphthalene, featuring a fluorine atom at the 7th position and an amine group at the 2nd position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:

Starting Material: The synthesis often begins with commercially available 7-fluoro-1-tetralone.

Reduction: The ketone group of 7-fluoro-1-tetralone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The alcohol is then converted to an amine through a reductive amination process. This involves reacting the alcohol with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as LiAlH4.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4, H2O2, or other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Imines, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Formula : CHFN

Molecular Weight : 165.21 g/mol

CAS Number : 173998-63-5

The compound features a fluorine atom at the seventh position of the tetrahydronaphthalene structure, which enhances its biological activity and reactivity. Its unique structural characteristics make it suitable for various applications in medicinal chemistry and materials science.

Medicinal Chemistry Applications

7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine has shown potential in the following areas:

Neurological Disorders

Research indicates that this compound may interact with neurotransmitter systems, suggesting applications in treating neurological disorders. Its structural similarity to neurotransmitters allows it to modulate receptor activity effectively. Preliminary studies have indicated its potential as a modulator of serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions .

Monoamine Oxidase Inhibition

Studies have highlighted the compound's potential as an inhibitor of monoamine oxidase B (MAO-B). Compounds with similar structures have demonstrated enhanced MAO-B inhibitory activity due to the presence of electron-withdrawing groups like fluorine. For instance, modifications can lead to improved inhibitory effects on MAO-B with IC values ranging from 21 nM to 35 nM.

| Compound | ChEMBL ID | IC (nM) |

|---|---|---|

| Selegiline | CHEMBL972 | 36.0 |

| Rasagiline | CHEMBL887 | 15.4 |

| Safinamide | CHEMBL396778 | 29.0 |

| This compound | N/A | TBD |

Behavioral Studies

Behavioral studies in rodent models have suggested that this compound may reduce anxiety-like behaviors. These findings indicate its potential use in developing treatments for anxiety and depression.

Organic Synthesis Applications

The compound's unique structure makes it a valuable building block in organic synthesis. It can be utilized to create derivatives with specific biological activities or properties. The synthesis typically involves:

- Fluorination : Introduction of the fluorine atom using electrophilic fluorination reagents.

- Reduction : Converting naphthalene derivatives into tetrahydronaphthalenes.

- Functionalization : Modifying the amine group for various applications.

Case Study 1: Neuropharmacological Effects

In a study focusing on compounds similar to this compound, researchers evaluated its effects on behavioral models related to anxiety and depression. Results indicated that the compound showed promise in reducing anxiety-like behaviors in rodent models, supporting its potential therapeutic applications.

Case Study 2: Synthesis and Characterization

A recent study detailed the synthesis of this compound using continuous flow reactors to enhance yield and efficiency. The study emphasized optimizing reaction conditions to maximize purity and minimize by-products .

Mécanisme D'action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine: Similar structure but with a bromine atom instead of fluorine.

6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Fluorine atom at a different position.

7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol: Hydroxyl group instead of an amine group.

Uniqueness

7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to the specific positioning of the fluorine and amine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS: 1884425-10-8) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C₁₀H₁₃ClFN

- Molecular Weight : 201.67 g/mol

- IUPAC Name : this compound hydrochloride

- Structural Features : A naphthalene ring system with a fluorine atom at the 7-position and an amine group at the 2-position. This configuration contributes to its distinct chemical properties and potential interactions with biological targets .

Research indicates that this compound may interact with various neurotransmitter systems. Its biological activity is thought to stem from:

- Receptor Binding : The fluorine substitution can enhance binding affinity to specific receptors or enzymes .

- Neuroprotective Effects : Preliminary studies suggest potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter release .

Pharmacological Potential

The compound has been investigated for its potential therapeutic applications:

- Antidepressant Activity : Studies have explored its effects on mood regulation and anxiety disorders .

- Neuroprotective Agents : Its ability to interact with central nervous system receptors positions it as a candidate for neuroprotection .

Table 1: Summary of Biological Activities

Table 2: Comparison with Related Compounds

| Compound Name | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|

| This compound | 201.67 | Antidepressant, Neuroprotective |

| (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine | 165.21 | Neuroprotective |

| 7-Fluoro-naphthalene derivative | Varies | Antimicrobial |

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The study highlighted the compound's role in enhancing serotonin levels within the synaptic cleft .

Case Study 2: Neuroprotection

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses within the cells .

Propriétés

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEGVSHNWGNDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599295 | |

| Record name | 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173998-63-5 | |

| Record name | 7-Fluoro-1,2,3,4-tetrahydro-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173998-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.